molecular formula C30H41NO7 B129792 rac Fesoterodine Fumarate CAS No. 1333234-73-3

rac Fesoterodine Fumarate

Katalognummer: B129792
CAS-Nummer: 1333234-73-3
Molekulargewicht: 527.6 g/mol
InChI-Schlüssel: MWHXMIASLKXGBU-WLHGVMLRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Contextualization within Antimuscarinic Pharmacotherapy

Antimuscarinic agents are a cornerstone in the pharmacological management of OAB. nih.gov These drugs function by antagonizing muscarinic receptors in the bladder's detrusor muscle, thereby reducing involuntary contractions and alleviating symptoms like urinary urgency, frequency, and incontinence. researchgate.net Fesoterodine belongs to this class of drugs and is notable for its mechanism of action. nih.gov

Fesoterodine itself is a prodrug, meaning it is inactive until it is metabolized in the body. nih.govresearchgate.net After oral administration, it is rapidly and completely hydrolyzed by non-specific esterases in the plasma to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT). nih.govresearchgate.netdrugbank.com This active metabolite is responsible for the therapeutic antimuscarinic effects. nih.gov It is the (R)-enantiomer of fesoterodine that is therapeutically active. However, the racemic mixture is essential for various research and development activities.

The use of a racemic mixture in the initial stages of drug development is a common practice. It allows for the investigation of the compound's general properties before investing in the more complex and costly process of chiral separation and analysis of individual enantiomers. google.comderpharmachemica.comgoogle.com

Rationale for Research Focus on rac Fesoterodine Fumarate

The research focus on this compound is multifaceted. It serves as a reference standard in analytical method development and validation. ispstandards.com For instance, the development of stability-indicating High-Performance Liquid Chromatography (HPLC) methods often utilizes the racemate to separate the active enantiomer from its counterpart and any potential degradation products. researchgate.net

Furthermore, the synthesis of fesoterodine often initially yields a racemic mixture. environmentclearance.nic.in Research into efficient and scalable synthetic routes, as well as processes for chiral resolution to isolate the desired (R)-enantiomer, inherently involves the handling and analysis of the racemic form. google.comgoogle.comnus.edu.sg

Overview of Current Research Landscape and Gaps

The current research landscape for this compound is primarily centered on analytical chemistry and process development. There is a significant body of work on the development of robust analytical methods for the quantification of fesoterodine and its impurities, where the racemate is an indispensable tool. derpharmachemica.comresearchgate.net This includes methods for determining enantiomeric purity, which is a critical quality attribute for the final drug product. researchgate.net

Research also continues to explore more efficient and environmentally friendly synthesis and resolution processes. nus.edu.sg This is driven by the pharmaceutical industry's constant need to optimize manufacturing processes to reduce costs and environmental impact.

Research AreaFocus of InvestigationKey Findings/Applications
Analytical Method Development Development of HPLC and other chromatographic techniques.Enables accurate quantification and purity analysis of fesoterodine and its enantiomers. derpharmachemica.comresearchgate.net
Synthesis and Resolution Optimization of chemical synthesis and chiral separation methods.Leads to more efficient and cost-effective manufacturing of the active pharmaceutical ingredient. google.comgoogle.comnus.edu.sg
Metabolic Studies Investigation of the pharmacokinetic and metabolic pathways.Elucidates the conversion of the prodrug to its active metabolite and the disposition of both enantiomers. drugbank.comfda.gov
Reference Standard Use as a standard for quality control and regulatory submissions.Ensures the identity, purity, and quality of the final drug product. ispstandards.com

Eigenschaften

IUPAC Name

(E)-but-2-enedioic acid;[2-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37NO3.C4H4O4/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6;5-3(6)1-2-4(7)8/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWHXMIASLKXGBU-WLHGVMLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H41NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20647799
Record name (2E)-But-2-enedioic acid--2-{3-[di(propan-2-yl)amino]-1-phenylpropyl}-4-(hydroxymethyl)phenyl 2-methylpropanoate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

527.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1333234-73-3
Record name (2E)-But-2-enedioic acid--2-{3-[di(propan-2-yl)amino]-1-phenylpropyl}-4-(hydroxymethyl)phenyl 2-methylpropanoate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q. What experimental methods are used to determine the equilibrium solubility of rac-Fesoterodine Fumarate in organic solvents like 2-butanone?

Equilibrium solubility can be determined using ATR-FTIR spectroscopy to monitor solute concentration during cooling crystallization. A 6th-degree polynomial is fitted to experimental solubility data at varying temperatures to model the relationship between solubility and temperature. This method ensures high accuracy for thermodynamic parameter extraction .

Q. How are high-performance liquid chromatography (HPLC) methods optimized for rac-Fesoterodine Fumarate impurity profiling?

HPLC methods involve preparing standard and test solutions using acetonitrile-water mixtures (e.g., 50:50 v/v) and chromatographic systems with UV detection at 220 nm. System suitability tests ensure resolution between rac-Fesoterodine Fumarate and its degradation products (e.g., tolterodine derivatives). Retention time and peak area ratios are critical for quantifying impurities below 0.1% .

Q. What safety protocols are essential for handling rac-Fesoterodine Fumarate in laboratory settings?

Researchers must use respiratory filters (FFP2 masks) , nitrile gloves, and lab coats to avoid inhalation or dermal exposure. Storage requires airtight containers in cool, dry conditions, away from ignition sources. Emergency protocols include rinsing eyes with water for 15 minutes and using activated charcoal for accidental ingestion .

Advanced Research Questions

Q. How are kinetic parameters (nucleation, growth, agglomeration) determined during batch crystallization of rac-Fesoterodine Fumarate?

A population balance model integrates mass and energy balances with nucleation (kNk_N), growth (kGk_G), and agglomeration (kRk_R) kinetics. Parameters are optimized via nonlinear regression (Nelder-Mead simplex method) by fitting simulated concentration curves and crystal size distributions to experimental data. Validation involves comparing simulations with crystallization outcomes under varying cooling rates and seed loads .

Q. What strategies are employed to synthesize and characterize degradation impurities (e.g., compounds VI–IX) in rac-Fesoterodine Fumarate?

Degradation impurities are synthesized via enzymatic esterification (using Candida antarctica lipase B) or acid-catalyzed hydrolysis (e.g., trifluoroacetic acid with mercury(II) acetate). Structural elucidation uses NMR (¹H, ¹³C) and LC-MS/MS , with impurity thresholds set at <0.1% (1,000 ppm) per FDA guidelines. Stability studies under 40°C/75% RH for 90 days confirm impurity suppression .

Q. How does sub-stoichiometric fumaric acid usage enhance the stability of rac-Fesoterodine Fumarate during salt formation?

Using 0.4–0.8 molar equivalents of fumaric acid (vs. rac-Fesoterodine base) reduces residual acidity, minimizing hydrolysis and dimerization. This approach stabilizes the crystalline form I (confirmed via PXRD ) and prevents impurities like dibenzoyl tartrate derivatives. Particle size control (D50: 50–250 μm) via micronization further improves stability .

Q. What role does focused beam reflectance measurement (FBRM) play in validating crystallization models for rac-Fesoterodine Fumarate?

FBRM provides in-situ chord length distribution data to validate population balance models. It tracks real-time agglomeration and secondary nucleation, enabling parameter refinement (e.g., aggregation kernel). This method complements offline laser diffraction for crystal size distribution (CSD) analysis .

Methodological Considerations

  • Data Contradictions : Discrepancies in solubility curves (e.g., polynomial vs. empirical models) require sensitivity analysis to assess temperature-dependent parameter robustness .
  • Analytical Validation : HPLC methods must demonstrate linearity (R² > 0.999), precision (%RSD < 2%), and accuracy (spiked recovery: 98–102%) for regulatory compliance .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.